molecular formula C18H14N2O B12583645 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one CAS No. 582333-61-7

3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one

Cat. No.: B12583645
CAS No.: 582333-61-7
M. Wt: 274.3 g/mol
InChI Key: HWDGSVDGHAPOCG-UHFFFAOYSA-N
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Description

3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a phenyl-substituted α,β-unsaturated ketone (enone) system. This structure combines the electron-deficient nature of the 1,8-naphthyridine ring with the conjugated π-system of the enone moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

582333-61-7

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one

InChI

InChI=1S/C18H14N2O/c1-13(21)16(12-14-6-3-2-4-7-14)17-10-9-15-8-5-11-19-18(15)20-17/h2-12H,1H3

InChI Key

HWDGSVDGHAPOCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Route
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one C₁₉H₁₄N₂O 286.33 Phenylbutenone, 1,8-naphthyridine Not reported Likely chalconyl cyclization
3g () C₂₄H₁₇N₃O₄ 411.41 Hydroxy, methyl, nitro-phenyl >320 Chalconyl-phenylhydrazine reaction
1-Butyl-4-(3-methoxyphenyl)-3-nitro derivative () C₁₉H₁₉N₃O₄ 353.37 Nitro, methoxyphenyl, butyl Not reported Substitution/condensation
3-Chloro-N-phenyl-phthalimide () C₁₄H₈ClNO₂ 257.68 Chloro, phthalimide, phenyl Not reported Phthalic anhydride derivatization
1,8-Naphthyridine-3-carboxylic acid analogues () Variable 250–400 Carboxylic acid, aryl/alkyl groups Variable Diethyl ethoxymethylenemalonate routes

Key Observations

Structural Diversity: The target compound’s enone system distinguishes it from nitro- or carboxylic acid-substituted derivatives (e.g., ). This α,β-unsaturated ketone may enhance reactivity in Michael addition or Diels-Alder reactions compared to inert substituents like nitro groups .

Synthesis Challenges: highlights instability issues during 1,8-naphthyridine synthesis, where intermediates degrade under basic conditions. The target compound’s stability may depend on the steric and electronic effects of its phenylbutenone substituent . Chalconyl-based routes () are versatile for introducing aryl/alkenyl groups but require precise control of reaction conditions to avoid side products .

The phenylbutenone moiety could increase metabolic liability compared to nitro or trifluoromethyl groups () .

Thermal Stability :

  • High melting points (>320°C) for hydroxy-nitro derivatives () suggest strong intermolecular interactions (e.g., hydrogen bonding). The target compound’s melting point is unreported but likely lower due to reduced polarity .

Biological Activity

3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one, also known by its CAS number 582333-61-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C17H15N1O
  • Molecular Weight : 274.317 g/mol
  • Structural Characteristics : The compound features a naphthyridine moiety linked to a phenylbutenone structure, which may contribute to its biological properties.

The biological activity of 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one is attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. The presence of the naphthyridine ring is believed to enhance its interaction with microbial enzymes or membranes.
  • Anticancer Activity : Research indicates that the compound may have cytotoxic effects on cancer cell lines. For instance, it has been tested against various human cancer cell lines with promising results in inhibiting cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains, suggesting moderate antimicrobial activity.

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

In a cytotoxicity assay against several cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of approximately 10 µM, indicating potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-710
HeLa15
A54920

Mechanistic Insights

The mechanism behind the anticancer activity was explored through apoptosis assays and cell cycle analysis. The compound was found to induce apoptosis in MCF-7 cells via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

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